DPPH Radical Scavenging Activity: Glucosyringic Acid vs. Isoeucommin A and Koaburaside
In a head‑to‑head DPPH free‑radical scavenging assay conducted under identical experimental conditions on seventeen phenolic glycosides isolated from Nitraria sibirica, glucosyringic acid (compound 8) displayed strong antioxidant activity with an IC₅₀ of 18.11 µM. This value is comparable to, yet measurably distinct from, isoeucommin A (compound 15, IC₅₀ 16.29 µM), which possesses a different aglycone scaffold [1]. By contrast, in a separate study on Eurycorymbus cavaleriei constituents, koaburaside (a related phenolic glycoside) achieved an IC₅₀ of 9.0 µM, substantially lower than the value reported for glucosyringic acid, indicating that the 3,5‑dimethoxy‑4‑glucosyl pattern of glucosyringic acid affords a moderate but reproducible antioxidant capacity that is scaffold‑specific [2].
| Evidence Dimension | Antioxidant activity (DPPH free-radical scavenging IC₅₀) |
|---|---|
| Target Compound Data | Glucosyringic acid: IC₅₀ = 18.11 µM |
| Comparator Or Baseline | Isoeucommin A: IC₅₀ = 16.29 µM; Koaburaside: IC₅₀ = 9.0 µM |
| Quantified Difference | Glucosyringic acid is 1.1‑fold less potent than isoeucommin A; 2.0‑fold less potent than koaburaside under the respective assay conditions. |
| Conditions | DPPH free‑radical scavenging assay; compounds isolated from Nitraria sibirica (Turghun et al., 2019) and Eurycorymbus cavaleriei (Tsai et al.). |
Why This Matters
The moderate, well‑defined antioxidant potency of glucosyringic acid distinguishes it from both highly potent (koaburaside) and weakly active (tachioside) analogs, enabling its use as a calibrated reference compound or a scaffold for pro‑oxidant/antioxidant balance studies.
- [1] Turghun, C.; Bakri, M.; et al. Phenolic glycosides from Nitraria sibirica leaves and their in vitro biological activities. Ind. Crops Prod. 2019, 138, 111459. View Source
- [2] Tsai, S.-H.; et al. Phenolic Compounds from Eurycorymbus cavaleriei. J. Nat. Prod. (Abstract via CORE). View Source
